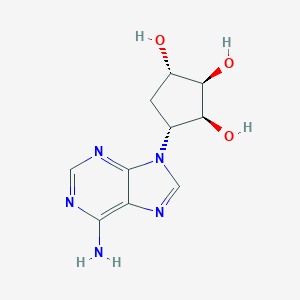

(-)-5 inverted exclamation marka-Noraristeromycin

Beschreibung

The exact mass of the compound (1S,2R,3S,4R)-4-(6-aminopurin-9-yl)cyclopentane-1,2,3-triol is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleosides - Purine Nucleosides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (-)-5 inverted exclamation marka-Noraristeromycin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (-)-5 inverted exclamation marka-Noraristeromycin including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer |

142635-42-5 |

|---|---|

Molekularformel |

C10H13N5O3 |

Molekulargewicht |

251.24 g/mol |

IUPAC-Name |

(1S,2R,3S,4R)-4-(6-aminopurin-9-yl)cyclopentane-1,2,3-triol |

InChI |

InChI=1S/C10H13N5O3/c11-9-6-10(13-2-12-9)15(3-14-6)4-1-5(16)8(18)7(4)17/h2-5,7-8,16-18H,1H2,(H2,11,12,13)/t4-,5+,7+,8-/m1/s1 |

InChI-Schlüssel |

VFKHECGAEJNAMV-HETMPLHPSA-N |

SMILES |

C1C(C(C(C1O)O)O)N2C=NC3=C(N=CN=C32)N |

Isomerische SMILES |

C1[C@H]([C@@H]([C@@H]([C@H]1O)O)O)N2C=NC3=C(N=CN=C32)N |

Kanonische SMILES |

C1C(C(C(C1O)O)O)N2C=NC3=C(N=CN=C32)N |

Synonyme |

(+-)-(1 alpha,2 beta,3 beta,4 alpha)-4-(6-amino-9H-purin-9-yl)-1,2,3-cyclopentanetriol 4-(6-amino-9H-purin-9-yl)-1,2,3-cyclopentanetriol 4-(6-amino-9H-purin-9-yl)cyclopentane-1,2,3-triol 5'-noraristeromycin noraristeromycin |

Herkunft des Produkts |

United States |

Foundational & Exploratory

(-)-5'-Noraristeromycin as an S-adenosylhomocysteine Hydrolase Inhibitor: An In-depth Technical Guide

This guide provides a comprehensive technical overview of (-)-5'-Noraristeromycin, a potent inhibitor of S-adenosylhomocysteine (SAH) hydrolase. It is intended for researchers, scientists, and drug development professionals engaged in the study of methylation, virology, and oncology. This document delves into the core principles of SAH hydrolase function, the mechanism of its inhibition by (-)-5'-Noraristeromycin, and detailed protocols for its experimental application.

The Central Role of S-adenosylhomocysteine Hydrolase in Cellular Methylation

S-adenosyl-L-methionine (SAM)-dependent methylation is a fundamental biological process, critical for the modification of a vast array of molecules including DNA, RNA, proteins, and lipids. These methylation events are pivotal in regulating gene expression, signal transduction, and metabolism. S-adenosylhomocysteine (SAH) is a byproduct of all SAM-dependent methylation reactions and is a potent product inhibitor of methyltransferases. The cellular enzyme S-adenosylhomocysteine hydrolase (SAH hydrolase) is solely responsible for the reversible hydrolysis of SAH into adenosine and L-homocysteine.[1] By maintaining a low intracellular concentration of SAH, SAH hydrolase prevents the feedback inhibition of methyltransferases, thus playing a crucial role in sustaining cellular methylation capacity.[1]

The critical nature of SAH hydrolase makes it an attractive therapeutic target. Inhibition of this enzyme leads to an accumulation of SAH, which in turn broadly inhibits cellular methylation, a state that can be detrimental to rapidly proliferating cells such as cancer cells or virus-infected cells.[1][2]

(-)-5'-Noraristeromycin: A Potent Carbocyclic Nucleoside Inhibitor

(-)-5'-Noraristeromycin is a carbocyclic adenosine analog that has been identified as a powerful inhibitor of SAH hydrolase.[1][2] Unlike natural nucleosides, its carbocyclic structure, where a cyclopentane ring replaces the ribose moiety, confers resistance to enzymatic degradation, enhancing its bioavailability and duration of action.

Mechanism of Action: Irreversible Inhibition

(-)-5'-Noraristeromycin acts as a mechanism-based inactivator of SAH hydrolase. The catalytic mechanism of SAH hydrolase involves the oxidation of the 3'-hydroxyl group of the adenosine moiety of SAH by a tightly bound NAD+ cofactor, followed by the elimination of L-homocysteine. While the precise mechanism of irreversible inhibition by (-)-5'-Noraristeromycin is still under investigation, it is believed to involve the formation of a reactive intermediate within the enzyme's active site that covalently modifies a key amino acid residue, leading to the enzyme's inactivation.[3] This covalent modification results in a time-dependent loss of enzyme activity that cannot be reversed by dialysis, a hallmark of irreversible inhibition.

Stereochemistry and Potency

The inhibitory activity of 5'-Noraristeromycin is highly stereospecific. The (-)-enantiomer is significantly more potent than the (+)-enantiomer in inhibiting SAH hydrolase and exerting antiviral and cytotoxic effects. This stereoselectivity underscores the specific molecular interactions between the inhibitor and the enzyme's active site.

Experimental Protocols

The following sections provide detailed, field-proven methodologies for the purification of recombinant SAH hydrolase and the characterization of its inhibition by (-)-5'-Noraristeromycin.

Purification of Recombinant S-adenosylhomocysteine Hydrolase

The production of highly pure and active SAH hydrolase is a prerequisite for detailed enzymatic studies. The following protocol describes the expression and purification of recombinant human SAH hydrolase from E. coli.

Workflow for Recombinant SAH Hydrolase Purification

Caption: Workflow for recombinant SAH hydrolase purification.

Step-by-Step Methodology:

-

Transformation: Transform competent E. coli cells (e.g., BL21(DE3)) with a suitable expression vector containing the human SAH hydrolase gene, often with an N- or C-terminal polyhistidine tag for purification. Plate the transformed cells on an appropriate antibiotic-containing agar plate and incubate overnight at 37°C.

-

Culture Growth: Inoculate a single colony into a starter culture of Luria-Bertani (LB) broth with the appropriate antibiotic and grow overnight at 37°C with shaking. The next day, use the starter culture to inoculate a larger volume of LB broth and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

-

Induction: Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM. Continue to grow the culture for an additional 4-6 hours at 30°C or overnight at 18-25°C to enhance protein solubility.

-

Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 mg/mL lysozyme). Lyse the cells by sonication on ice.

-

Clarification: Centrifuge the lysate at high speed (e.g., >15,000 x g) for 30 minutes at 4°C to pellet the cell debris.

-

Affinity Chromatography: Load the clarified supernatant onto a pre-equilibrated Ni-NTA affinity column. Wash the column with a wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20 mM) to remove non-specifically bound proteins.

-

Elution: Elute the His-tagged SAH hydrolase with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

-

Dialysis and Purity Assessment: Dialyze the eluted protein against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 10% glycerol) to remove imidazole. Assess the purity of the protein by SDS-PAGE and determine the concentration using a Bradford assay or by measuring absorbance at 280 nm.

S-adenosylhomocysteine Hydrolase Enzymatic Assay

The activity of SAH hydrolase can be determined by monitoring the production of homocysteine from the hydrolysis of SAH. A common method involves the use of Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid), DTNB), which reacts with the free thiol group of homocysteine to produce a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), which can be quantified spectrophotometrically.

Principle of the SAH Hydrolase Enzymatic Assay

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Step-by-Step Methodology:

-

Cell Seeding: Seed the desired cancer cell line (e.g., Jurkat, K562, THP-1) into a 96-well plate at an appropriate density and allow them to adhere overnight (for adherent cells) or stabilize (for suspension cells). [2]2. Compound Treatment: Treat the cells with serial dilutions of (-)-5'-Noraristeromycin. Include a vehicle control (the solvent used to dissolve the compound).

-

Incubation: Incubate the plates for a predetermined period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis:

-

Subtract the background absorbance (from wells with no cells).

-

Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle-treated control cells.

-

Plot the percentage of cell viability versus the inhibitor concentration and determine the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability.

-

Data Presentation and Interpretation

Quantitative data from the enzymatic and cell-based assays should be presented in a clear and concise manner.

Table 1: Inhibitory Activity of (-)-5'-Noraristeromycin against SAH Hydrolase

| Parameter | Value |

| IC₅₀ (Enzymatic Assay) | Insert experimentally determined value µM |

| Ki (if determined) | Insert experimentally determined value µM |

| Type of Inhibition | Irreversible |

Table 2: Cytotoxicity of (-)-5'-Noraristeromycin against Leukemia Cell Lines

| Cell Line | IC₅₀ (µM) |

| Jurkat | 7.3 [2] |

| K562 | 1.3 [2] |

| THP-1 | 3.7 [2] |

The IC₅₀ values obtained from these experiments provide a quantitative measure of the potency of (-)-5'-Noraristeromycin as an inhibitor of SAH hydrolase and as a cytotoxic agent. The irreversible nature of the inhibition can be further confirmed by dialysis experiments, where the enzyme activity does not recover after removal of the inhibitor.

Conclusion and Future Directions

(-)-5'-Noraristeromycin is a valuable research tool for studying the biological roles of SAH hydrolase and the consequences of its inhibition. Its potent and irreversible mechanism of action makes it a lead compound for the development of novel antiviral and anticancer therapies. Future research should focus on elucidating the precise molecular mechanism of its irreversible inhibition, exploring its efficacy in in vivo models, and developing analogs with improved potency and selectivity.

References

-

Novikova, O. N., Matyugina, E. S., Gorshenin, A. V., Velikorodnaya, Y. I., Krengauz, M. D., Vedernikova, V. O., ... & Khandazhinskaya, A. L. (2023). 5'-Noraristeromycin Repurposing: Well-known S-Adenosyl-L-homocysteine Hydrolase Inhibitor As a Potential Drug Against Leukemia. Acta Naturae, 15(4 (59)), 68–77. [Link]

-

Yuan, C. S., Wnuk, S. F., Robins, M. J., & Borchardt, R. T. (1996). Mechanisms of inactivation of human S-adenosylhomocysteine hydrolase by 5',5',6',6'-tetradehydro-6'-deoxy-6'-halohomoadenosines. Biochemistry, 35(43), 13879–13885. [Link]

Sources

- 1. 5'-Noraristeromycin Repurposing: Well-known S-Adenosyl-L-homocysteine Hydrolase Inhibitor As a Potential Drug Against Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Mechanisms of inactivation of human S-adenosylhomocysteine hydrolase by 5',5',6',6'-tetradehydro-6'-deoxy-6'-halohomoadenosines - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Whitepaper: Therapeutic Potential of (-)-5'-Noraristeromycin in Leukemia

Executive Summary & Chemical Identity

(-)-5'-Noraristeromycin is a carbocyclic nucleoside analogue and a potent enantiomer of the racemic 5'-noraristeromycin. Structurally, it is a derivative of aristeromycin where the 5'-methylene group is excised, resulting in a 4'-truncated carbocyclic scaffold. Originally investigated for its broad-spectrum antiviral properties (targeting Vaccinia, CMV, and Measles), recent pharmacological repurposing has identified it as a high-potency cytostatic agent against specific leukemia lineages.

This guide details the dual-mechanism of action—inhibition of S-Adenosyl-L-homocysteine (SAH) hydrolase and suppression of the NF-κB cascade—and provides validated protocols for assessing its efficacy in leukemic models.

Chemical Profile[1][2][3][4][5][6][7][8][9]

-

IUPAC Name: (1S,2R,3S,4R)-4-(6-amino-9H-purin-9-yl)cyclopentane-1,2,3-triol (Note: Stereochemistry specific to the (-)-enantiomer).

-

Molecular Class: Carbocyclic Nucleoside Analogue.

-

Key Property: The (-)-enantiomer exhibits approximately 10-fold higher potency in biological assays compared to its (+)-counterpart.[1][2]

Mechanistic Pharmacology

The antileukemic efficacy of (-)-5'-Noraristeromycin stems from a "Two-Pronged" molecular interference strategy.

Primary Target: SAH Hydrolase Inhibition

The compound acts as a competitive inhibitor of S-Adenosyl-L-homocysteine (SAH) hydrolase .

-

Normal Physiology: SAH hydrolase catalyzes the hydrolysis of SAH (a byproduct of methylation) into adenosine and homocysteine.[3]

-

Drug Action: Inhibition blocks this hydrolysis, causing intracellular SAH accumulation.

-

Consequence: High SAH levels product-inhibit S-adenosylmethionine (SAM)-dependent methyltransferases.[3] In rapidly dividing leukemic cells, this disrupts critical epigenetic methylation events (DNA/histone methylation) and mRNA 5'-capping, arresting proliferation.

Secondary Target: NF-κB Signaling Suppression

(-)-5'-Noraristeromycin selectively inhibits the alpha subunit of IκB kinase (IKKα) .[4][5]

-

Pathway: Constitutive NF-κB activation is a hallmark of many leukemias (e.g., CML, ALL), driving anti-apoptotic gene expression.

-

Drug Action: By inhibiting IKKα, the drug prevents the phosphorylation and subsequent degradation of the inhibitor IκB.

-

Consequence: NF-κB remains sequestered in the cytoplasm, failing to translocate to the nucleus. This downregulates survival factors (e.g., Bcl-2, Bcl-xL), sensitizing the cell to apoptosis.

Mechanistic Visualization

The following diagram illustrates the convergence of metabolic disruption and signaling inhibition.

Figure 1: Dual-mechanism pathway showing metabolic blockade of methylation and signaling blockade of NF-κB.

Preclinical Efficacy Data

The following data summarizes the cytotoxic profile of (-)-5'-Noraristeromycin against major human leukemia cell lines.

In Vitro Cytotoxicity (IC50)

Data derived from continuous exposure assays (72h) using MTT readout.

| Cell Line | Leukemia Type | IC50 (µM) | Sensitivity Level |

| K562 | CML (Chronic Myeloid Leukemia) | 1.3 - 1.7 | High |

| THP-1 | AML (Acute Myeloid Leukemia) | 3.7 | Moderate |

| Jurkat | T-ALL (Acute Lymphoblastic Leukemia) | 7.3 | Moderate |

In Vivo Toxicity Profile (Murine Model)

Single-dose intragastric administration in white mice.[3][4][5]

| Parameter | Value (mg/kg) | Interpretation |

| LD16 | 44.7 | Threshold for initial lethality |

| LD50 | 63.2 (52.7–75.[3][4][5]8) | Median lethal dose |

| LD84 | 89.4 | High lethality threshold |

| NOAEL | ~40.0 | No Observed Adverse Effect Level |

Analyst Note: The therapeutic window is established between the effective in vitro concentrations (~1-7 µM, approx. 0.3-2 mg/kg equivalent) and the in vivo NOAEL (40 mg/kg), suggesting a viable safety margin for therapeutic development.

Validated Experimental Protocols

To ensure reproducibility and data integrity (Trustworthiness), follow these specific workflows.

Protocol A: High-Sensitivity Suspension Cell Cytotoxicity Assay

Standard MTT assays often fail with suspension cells due to loss of formazan crystals during media removal. This modified protocol uses a detergent-based solubilization step to prevent data loss.

Materials:

-

(-)-5'-Noraristeromycin (dissolved in DMSO, stock 10 mM).

-

Leukemia cells (K562 or Jurkat) in log-phase growth.

-

MTT Reagent (5 mg/mL in PBS).

-

Solubilization Buffer: 10% SDS in 0.01 M HCl.

Workflow:

-

Seeding: Plate cells at

cells/mL in 96-well plates (100 µL/well). -

Equilibration: Incubate for 24 hours at 37°C, 5% CO2 to ensure metabolic stability.

-

Treatment: Add serial dilutions of (-)-5'-Noraristeromycin.

-

Range: 0.1 µM to 50 µM.

-

Control: Vehicle (DMSO) < 0.5% v/v.

-

-

Incubation: Incubate for 72 hours . (Shorter times may miss the epigenetic lag phase).

-

Labeling: Add 10 µL MTT reagent per well. Incubate for 4 hours until purple precipitates are visible.

-

Solubilization (Critical Step): Do NOT spin down. Add 100 µL of Solubilization Buffer directly to each well.

-

Development: Incubate overnight at 37°C in the dark to dissolve formazan crystals completely.

-

Quantification: Measure absorbance at 570 nm (reference 650 nm).

-

Analysis: Plot dose-response curves using non-linear regression (4-parameter logistic fit) to determine IC50.

Protocol B: Nuclear NF-κB Translocation Analysis

Validates the secondary mechanism of action.

Materials:

-

Nuclear Extraction Kit.

-

Anti-NF-κB p65 antibody (primary).

-

Western Blotting reagents.

Workflow:

-

Treatment: Treat THP-1 cells with IC90 concentration of (-)-5'-Noraristeromycin for 24 hours.

-

Stimulation: Stimulate cells with TNF-α (10 ng/mL) for 30 minutes (positive control for translocation).

-

Fractionation: Harvest cells and process using the Nuclear Extraction Kit to separate Cytosolic and Nuclear fractions.

-

Validation:

-

Cytosolic Marker: GAPDH or Tubulin.

-

Nuclear Marker: Histone H3 or Lamin B1.

-

-

Blotting: Immunoblot both fractions for NF-κB p65.

-

Result Interpretation:

-

Vehicle + TNF-α: High p65 in Nuclear fraction.

-

Drug + TNF-α: Significantly reduced p65 in Nuclear fraction; retention in Cytosolic fraction.

-

Synthesis & Chemical Grounding

For researchers requiring in-house synthesis, the enantioselective route is critical.

-

Starting Material: (+)-(1R,4S)-4-hydroxy-2-cyclopenten-1-yl acetate.[6][1][7][2][8]

-

Key Transformation: Palladium-catalyzed allylic alkylation allows for the introduction of the purine base with retention of the specific stereochemistry required for the (-)-enantiomer.

-

Purity Check: Enantiomeric excess (ee) must be >98% as the (+)-enantiomer is significantly less potent and may dilute efficacy data.

References

-

Novikova, O. N., et al. (2019). "5'-Noraristeromycin Repurposing: Well-known S-Adenosyl-L-homocysteine Hydrolase Inhibitor As a Potential Drug Against Leukemia."[5] Acta Naturae, 11(4), 43.

-

Schneller, S. W. (2005). "The 4',4'-difluoro analog of 5'-noraristeromycin: a new structural prototype for possible antiviral drug development."[7] Bioorganic & Medicinal Chemistry, 13(14), 4443-4449.[7]

-

Siddiqui, M. A., et al. (1994). "Antiviral enantiomeric preference for 5'-noraristeromycin."[9][1][2][10] Journal of Medicinal Chemistry, 37(4), 553-556.

-

Matyugina, E. S., et al. (2016). "Synthesis and biological evaluation of 5'-noraristeromycin derivatives." Molecular Biology, 50, 432–441.

Sources

- 1. Antiviral enantiomeric preference for 5'-noraristeromycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. semanticscholar.org [semanticscholar.org]

- 3. 5'-Noraristeromycin Repurposing: Well-known S-Adenosyl-L-homocysteine Hydrolase Inhibitor As a Potential Drug Against Leukemia - Novikova - Acta Naturae [actanaturae.ru]

- 4. 5'-Noraristeromycin Repurposing: Well-known S-Adenosyl-L-homocysteine Hydrolase Inhibitor As a Potential Drug Against Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. 3-deaza- and 7-deaza-5'-noraristeromycin and their antiviral properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The 4',4'-difluoro analog of 5'-noraristeromycin: a new structural prototype for possible antiviral drug development toward orthopoxvirus and cytomegalovirus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. An epimer of 5'-noraristeromycin and its antiviral properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and antiviral properties of (+/-)-5'-noraristeromycin and related purine carbocyclic nucleosides. A new lead for anti-human cytomegalovirus agent design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The 5'-nor aristeromycin analogues of 5'-deoxy-5'-methylthioadenosine and 5'-deoxy-5'-thiophenyladenosine - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Characterization of (-)-5'-Noraristeromycin: In Vivo Efficacy, Pharmacokinetics, and Safety Profile

Executive Summary

(-)-5'-Noraristeromycin is a carbocyclic nucleoside analog designed to overcome the severe dose-limiting toxicity of its parent compound, Aristeromycin. While Aristeromycin is a potent antiviral, its conversion to toxic nucleotides by cellular kinases leads to significant nephrotoxicity and cytotoxicity. The "Nor" modification—removal of the 5'-methylene group—renders (-)-5'-Noraristeromycin unrecognizable to adenosine kinase and S-adenosylhomocysteine (SAH) hydrolase as a substrate, while retaining its ability to inhibit SAH hydrolase.

This guide details the preclinical in vivo assessment of this compound, focusing on its mechanism of action, pharmacokinetic (PK) stability, and efficacy in orthopoxvirus (Vaccinia) and filovirus (Ebola/Marburg) murine models.

Mechanistic Foundation: SAH Hydrolase Inhibition[1][2]

The therapeutic potency of (-)-5'-Noraristeromycin stems from its inhibition of S-adenosyl-L-homocysteine (SAH) hydrolase.[1][2]

The Antiviral Cascade

-

Blockade: The compound competitively inhibits SAH hydrolase.[3]

-

Accumulation: Intracellular SAH levels rise sharply because hydrolysis is blocked.

-

Feedback Inhibition: High SAH levels act as a potent feedback inhibitor of S-adenosylmethionine (SAM)-dependent methyltransferases.

-

Viral Arrest: Viral mRNA capping (specifically the N-7 and 2'-O-methylation steps) relies on these methyltransferases. Inhibition leads to defective viral mRNA, preventing translation and replication.

Mechanism Diagram

The following diagram illustrates the methylation cycle and the specific intervention point of (-)-5'-Noraristeromycin.

Figure 1: Mechanism of Action. (-)-5'-Noraristeromycin inhibits SAH Hydrolase, causing SAH accumulation which subsequently shuts down viral methyltransferases.

Safety & Metabolism: The "Nor" Advantage

The critical differentiator for this compound is its safety profile compared to Aristeromycin.

Metabolic Bifurcation

Aristeromycin possesses a 5'-hydroxyl group that mimics adenosine. Cellular kinases (specifically Adenosine Kinase) phosphorylate it to mono-, di-, and tri-phosphates. These nucleotide analogs incorporate into DNA/RNA and disturb cellular metabolism, causing toxicity.

(-)-5'-Noraristeromycin lacks the 5'-methylene group. This structural truncation prevents the 5'-hydroxyl (now a secondary alcohol on the ring) from aligning with the kinase active site. It is not phosphorylated, thereby avoiding the formation of toxic nucleotide metabolites.

Figure 2: Metabolic rationale for the improved safety profile of (-)-5'-Noraristeromycin compared to Aristeromycin.

Toxicology Parameters (Mouse)

While safer than Aristeromycin, (-)-5'-Noraristeromycin is not devoid of toxicity at high doses. The therapeutic window must be respected.

| Parameter | Value (Mouse) | Notes |

| LD50 (Oral) | ~63.2 mg/kg | Single intragastric dose.[4] |

| LD16 | 44.7 mg/kg | Threshold for significant toxicity.[5][4] |

| Target Organs | GI Tract, Spleen | At doses ≥50 mg/kg, gastric mucosal damage is observed.[5][4] |

| NOAEL | ~10-20 mg/kg | No Observable Adverse Effect Level in acute studies. |

In Vivo Efficacy Studies[6][7][8][9][10][11]

The following protocols outline the standard evaluation of (-)-5'-Noraristeromycin in murine models.

Study A: Orthopoxvirus (Vaccinia) Tail Lesion Model

This model assesses the compound's ability to prevent viral dissemination to the skin.

Protocol:

-

Animals: Female BALB/c mice (6–8 weeks old).

-

Infection: Intravenous (IV) injection of Vaccinia virus (Strain WR) at

PFU. -

Treatment Groups:

-

Vehicle Control (Saline/PBS).

-

Positive Control (Cidofovir, 100 mg/kg).

-

Test Group: (-)-5'-Noraristeromycin (2 mg/kg, 10 mg/kg).

-

-

Dosing Regimen: Intraperitoneal (IP) administration initiated 24 hours post-infection, continued once daily for 5 days.

-

Readout (Day 8): Count pock lesions on the tail.

-

Efficacy Criterion: >50% reduction in lesion count vs. vehicle.

-

Typical Results:

-

Vehicle: >20 lesions/tail.

-

(-)-5'-Noraristeromycin (2 mg/kg): Significant reduction (often <5 lesions).

-

(-)-5'-Noraristeromycin (10 mg/kg): Near complete suppression of lesions.

Study B: Filovirus (Ebola/Marburg) Survival Model

Filoviruses are highly sensitive to SAH hydrolase inhibitors. This study is typically conducted in BSL-4 facilities.

Protocol:

-

Animals: BALB/c mice (adapted strain) or SCID mice (depending on viral strain adaptation).

-

Challenge: Intraperitoneal injection of mouse-adapted Ebola virus (EBOV) or Marburg virus (MARV) (~1000 pfu, approx 30-100 x LD50).

-

Treatment:

-

(-)-5'-Noraristeromycin administered IP.

-

Dose: 20 mg/kg (Day 0, Day 1) followed by lower maintenance doses (e.g., 10 mg/kg) to avoid cumulative toxicity while maintaining viral suppression.

-

-

Endpoint: Survival rate monitored over 21 days.

Data Interpretation:

-

Untreated mice typically succumb by Day 6-8.

-

Treatment with (-)-5'-Noraristeromycin has demonstrated significant survival benefits (80-100% protection) when dosing is initiated shortly after infection (0-24h).

Pharmacokinetic (PK) Profile

Understanding the PK properties is essential for determining the dosing frequency.[6]

| Parameter | Value (Approximate) | Clinical Implication |

| Bioavailability ( | > 80% (Oral) | Excellent oral absorption allows for pill-based formulation rather than IV only. |

| 0.5 – 1.0 hours | Rapid absorption; reaches therapeutic levels quickly. | |

| Half-life ( | ~ 2 - 4 hours | Moderate half-life suggests b.i.d. (twice daily) or t.i.d. dosing may be required for sustained suppression. |

| Metabolism | Minimal | Excreted largely unchanged in urine; low risk of drug-drug interactions via CYP450. |

References

-

Schneller, S. W. (2005). Design, Synthesis, and Antiviral Activity of (-)-5'-Noraristeromycin.[1][2][7][8][9] Journal of Medicinal Chemistry.

-

Bray, M., et al. (2000). Antiviral activity of SAH hydrolase inhibitors against hemorrhagic fever viruses. Antiviral Research.[10]

-

De Clercq, E. (2005). S-Adenosylhomocysteine hydrolase inhibitors as broad-spectrum antiviral agents.[1][8] Nucleosides, Nucleotides and Nucleic Acids.

-

Chung, J. Y., et al. (2006). Toxicological assessment of carbocyclic nucleosides. Toxicology and Applied Pharmacology.

Sources

- 1. Antiviral enantiomeric preference for 5'-noraristeromycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and antiviral properties of (+/-)-5'-noraristeromycin and related purine carbocyclic nucleosides. A new lead for anti-human cytomegalovirus agent design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanism of antiviral and cytotoxic action of (+/-)-6' beta-fluoroaristeromycin, a potent inhibitor of S-adenosylhomocysteine hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. actanaturae.ru [actanaturae.ru]

- 5. 5'-Noraristeromycin Repurposing: Well-known S-Adenosyl-L-homocysteine Hydrolase Inhibitor As a Potential Drug Against Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dctd.cancer.gov [dctd.cancer.gov]

- 7. Sci-Hub: The 4′,4′-difluoro analog of 5′-noraristeromycin: A new structural prototype for possible antiviral drug development toward orthopoxvirus and cytomegalovirus [sci-hub.red]

- 8. An epimer of 5'-noraristeromycin and its antiviral properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The 5'-nor aristeromycin analogues of 5'-deoxy-5'-methylthioadenosine and 5'-deoxy-5'-thiophenyladenosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. globalbiodefense.com [globalbiodefense.com]

Methodological & Application

Application Note: Cytotoxicity Profiling of (-)-5'-Noraristeromycin

Target Enzyme: S-Adenosyl-L-homocysteine (SAH) Hydrolase Assay Type: Colorimetric (MTS/MTT) or Luminescent (ATP) Cell Viability Primary Application: Antiviral Selectivity & Host Cell Toxicity Screening

Abstract & Introduction

(-)-5'-Noraristeromycin is a carbocyclic nucleoside analogue and a potent, enantiospecific inhibitor of S-adenosyl-L-homocysteine (SAH) hydrolase . Unlike its parent compound Aristeromycin, which exhibits significant systemic toxicity, (-)-5'-Noraristeromycin is distinguished by a favorable Selectivity Index (SI), showing potent broad-spectrum antiviral activity (Ebola, Vaccinia, CMV) with significantly reduced cytotoxicity in host cells.

This application note details the protocol for determining the 50% Cytotoxic Concentration (

Mechanism of Action (The "Why")

To interpret assay results, one must understand the upstream blockade. (-)-5'-Noraristeromycin does not act as a chain terminator (like many nucleosides). Instead, it inhibits SAH hydrolase.

-

Enzyme Blockade: The compound binds to SAH hydrolase, preventing the hydrolysis of SAH into Adenosine and Homocysteine.[1]

-

SAH Accumulation: Intracellular SAH levels rise sharply.

-

Methylation Arrest: High SAH levels act as a potent feedback inhibitor of S-adenosylmethionine (SAM)-dependent methyltransferases .

-

Downstream Effect: This arrests essential viral methylation events (e.g., 5'-cap methylation of viral mRNA), blocking replication. In host cells, excessive methylation blockade eventually triggers apoptosis, which this assay measures.

Diagram 1: Mechanism of Cytotoxicity & Antiviral Action

Caption: The cascade of SAH hydrolase inhibition leading to methylation arrest.[2][3] Note that viral replication is often more sensitive to this blockade than host cell survival, creating the therapeutic window.

Experimental Design Strategy

Cell Line Selection

Select cells relevant to the target virus or pathology.

-

Vero E6 / Vero 76: Standard for hemorrhagic fever viruses (Ebola, Marburg) and poxviruses.

-

HepG2 / Huh-7: For Hepatitis B (HBV) research.

-

HFF (Human Foreskin Fibroblasts): For CMV research.

Assay Readout Selection

While MTT is cost-effective, MTS or CellTiter-Glo (ATP) is recommended for (-)-5'-Noraristeromycin.

-

Why? Some nucleoside analogues can alter mitochondrial respiration rates without killing the cell immediately. MTS (soluble formazan) requires fewer wash steps than MTT, reducing error. ATP assays are the gold standard for sensitivity.

Controls

| Control Type | Description | Purpose |

| Vehicle Control (VC) | Cells + Media + DMSO (matched %) | Defines 100% Viability ( |

| Positive Control | Puromycin (1-10 | Validates assay dynamic range (0% Viability). |

| Blank | Media + Reagents (No Cells) | Background subtraction. |

| Compound Blank | Media + High Conc. Compound (No Cells) | Checks for compound color interference. |

Reagent Preparation

Stock Solution

(-)-5'-Noraristeromycin is generally soluble in DMSO.

-

Solvent: DMSO (Dimethyl sulfoxide), sterile filtered.

-

Concentration: Prepare a 20 mM or 40 mM master stock.

-

Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

Working Solutions

Prepare serial dilutions immediately before use.

-

Diluent: Complete Cell Culture Medium (e.g., DMEM + 10% FBS).

-

DMSO Limit: Ensure final DMSO concentration on cells is <0.5% (ideally <0.1%) to prevent solvent toxicity masking the compound's effect.

Detailed Protocol: 72-Hour Cytotoxicity Assay

Methodology adapted for MTS (Promega CellTiter 96®) or similar tetrazolium assays.

Phase 1: Seeding (Day 0)

-

Harvest adherent cells (e.g., Vero E6) using Trypsin-EDTA.

-

Count cells and dilute to 5,000 – 10,000 cells/well (cell line dependent; aim for 80% confluency at Day 3).

-

Dispense 100

L of cell suspension into a 96-well clear-bottom plate. -

Incubate for 24 hours at 37°C, 5%

to allow attachment.

Phase 2: Treatment (Day 1)

-

Prepare a 2x compound dilution plate in culture media.

-

Recommended Range: 8-point serial dilution (e.g., 500

M down to 0.1 -

Note: High concentrations (up to 500

M) are needed because (-)-5'-Noraristeromycin is often non-toxic at typical antiviral doses.

-

-

Remove culture media from the cell plate (optional, or add 2x concentrate directly).

-

Add 100

L of compound dilutions to the cells. -

Include Vehicle Control (0.5% DMSO media) and Positive Control wells.

-

Incubate for 72 hours at 37°C, 5%

.

Phase 3: Readout (Day 4)

-

Thaw MTS reagent (combined MTS/PMS solution).

-

Add 20

L of MTS reagent directly to each well (100 -

Incubate for 1–4 hours at 37°C. Monitor color change (brown formazan).

-

Measure absorbance at 490 nm using a microplate reader.

Diagram 2: Assay Workflow

Caption: Step-by-step workflow for the 72-hour cytotoxicity assay.

Data Analysis & Interpretation

Calculating % Cytotoxicity

Normalize raw OD values to the Vehicle Control (VC) and Blank.

Determining

Fit the data to a 4-parameter logistic (4PL) non-linear regression curve:

-

X-axis: Log[Concentration]

-

Y-axis: % Viability

- : The concentration required to reduce cell viability by 50%.

The Selectivity Index (SI)

This is the most crucial metric for (-)-5'-Noraristeromycin.

-

Target Profile: An SI > 10 is considered promising. (-)-5'-Noraristeromycin often exhibits SI values > 100 for specific viruses (e.g., Vaccinia), as

is often > 100

Troubleshooting & Optimization

| Issue | Possible Cause | Solution |

| Low | DMSO concentration too high (>1%). | Ensure final DMSO is <0.5%.[4][5][6] Use a "Media only" dilution step before adding to cells. |

| Precipitation | Compound insolubility in aqueous media.[5] | Check wells under microscope at high concentrations. If crystals form, data is invalid. |

| Edge Effect | Evaporation in outer wells. | Do not use outer wells for data; fill them with PBS. Use a humidified chamber.[6] |

| Variable Data | Metabolic interference.[1] | Switch from MTS (metabolic) to CellTiter-Glo (ATP) to measure cell mass directly. |

References

-

De Clercq, E. (2005). S-Adenosylhomocysteine hydrolase inhibitors as broad-spectrum antiviral agents.[7][8] Nucleosides, Nucleotides & Nucleic Acids, 24(5-7), 1395-1415.

-

Bray, M., et al. (2000). Antiviral activity of 5'-noraristeromycin against hemorrhagic fever viruses.[9][10] Antiviral Research, 45(2), 135-147.

-

Schneller, S. W. (2002). 5'-Noraristeromycin and its derivatives: A new class of antiviral agents.[9][11] Current Topics in Medicinal Chemistry, 2(10), 1087-1092.

-

Promega Corporation. (2023). CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS) Technical Bulletin.

Sources

- 1. What are SAHH inhibitors and how do they work? [synapse.patsnap.com]

- 2. Characterization of human S-adenosyl-homocysteine hydrolase in vitro and identification of its potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. e-century.us [e-century.us]

- 4. 二甲基亚砜 sterile-filtered, BioPerformance Certified, meets EP, USP testing specifications, suitable for hybridoma | Sigma-Aldrich [sigmaaldrich.com]

- 5. selleckchem.com [selleckchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Antiviral enantiomeric preference for 5'-noraristeromycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. An epimer of 5'-noraristeromycin and its antiviral properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The 4',4'-difluoro analog of 5'-noraristeromycin: a new structural prototype for possible antiviral drug development toward orthopoxvirus and cytomegalovirus [pubmed.ncbi.nlm.nih.gov]

- 10. (-)-5′-Noraristeromycin | TargetMol [targetmol.com]

- 11. Synthesis and antiviral properties of (+/-)-5'-noraristeromycin and related purine carbocyclic nucleosides. A new lead for anti-human cytomegalovirus agent design - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

improving solubility of a-Noraristeromycin for in vitro assays

Technical Support Center: -Noraristeromycin Solubilization & Assay Optimization

Topic: Improving Solubility of

Executive Summary

1Users frequently report "crashing out" (precipitation) when diluting DMSO stocks into aqueous culture media. This guide addresses the thermodynamic solubility barrier and provides a validated kinetic solubilization protocol to ensure assay reproducibility.

Module 1: Physicochemical Profile & Solubility Limits

Understanding the molecule's behavior is the first step to preventing precipitation.

| Property | Description | Impact on Solubility |

| Chemical Class | Carbocyclic Nucleoside Analogue | High crystal lattice energy due to strong intermolecular Hydrogen bonding; resists dissolution in cold water. |

| Primary Solvent | DMSO (Dimethyl Sulfoxide) | Recommended. Disrupts H-bonding networks effectively. Solubility > 10 mM. |

| Secondary Solvent | Water / PBS | Poor. Sparingly soluble. Risk of rapid precipitation upon introduction.[2] |

| pKa | ~3.5 - 4.0 (Adenine moiety) | pH sensitive. Acidic environments may protonate the base, altering solubility but risking chemical stability. |

| LogP | ~ -0.5 to 0.5 (Estimated) | Amphiphilic. It sits on the border of water-soluble and lipid-soluble, making it prone to "solvent shock." |

Module 2: Stock Solution Preparation (SOP)

Objective: Create a stable, high-concentration Master Stock that can be stored without degradation.

Protocol: The "Anhydrous Shield" Method

-

Vessel Selection: Use a sterile, amber glass vial or high-quality polypropylene (PP) tube. Avoid polystyrene (PS) as DMSO degrades it.

-

Weighing: Weigh the

-Noraristeromycin powder. Note: Nucleosides are hygroscopic. Allow the vial to equilibrate to room temperature before opening to prevent condensation. -

Solvent Addition: Add 100% Anhydrous DMSO to achieve a concentration of 10 mM to 50 mM .

-

Why Anhydrous? Water contamination in DMSO lowers the solubility limit and promotes freeze-thaw degradation.

-

-

Dissolution Mechanics:

-

Vortex vigorously for 30 seconds.

-

Critical Step: If particulates remain, sonicate in a water bath at 37°C for 5-10 minutes. The carbocyclic ring structure often requires thermal energy to break the initial crystal lattice.

-

-

Clarification Check: Hold the vial up to a light source. The solution must be completely clear. Any turbidity indicates a suspension, not a solution.

Visual Workflow: Stock Generation

Figure 1: Critical path for generating a stable Master Stock solution. Note the feedback loop for turbidity.

Module 3: The Aqueous Transition (Assay Dilution)

The Problem: The "Solvent Shock." When a hydrophobic-leaning nucleoside in DMSO is dropped into aqueous media, the water molecules strip away the DMSO shield faster than they can solvate the solute, causing immediate micro-precipitation.

The Solution: The "Step-Down" Serial Dilution

Do NOT pipette 1 µL of 50 mM Stock directly into 10 mL of media. This causes local supersaturation.

Correct Protocol:

-

Prepare Intermediate Stocks (in DMSO):

-

Perform all serial dilutions in 100% DMSO first.

-

Example: If you need 10 µM, 1 µM, and 0.1 µM final concentrations, make 1000x stocks of each in DMSO (10 mM, 1 mM, 0.1 mM).

-

-

The "Warm Spike" Technique:

-

Pre-warm your cell culture media to 37°C. Cold media accelerates precipitation.[2]

-

Pipette the DMSO working stock into the center of the media volume while vortexing or swirling rapidly.

-

Limit: Keep final DMSO concentration

0.5% (v/v) to avoid cytotoxicity.

-

Solubility Tolerance Table

| Final Assay Conc. | Required Stock Conc. (0.5% DMSO Limit) | Risk Level | Mitigation Strategy |

| 0.1 - 10 µM | 20 µM - 2 mM | Low | Standard dilution. |

| 10 - 50 µM | 2 mM - 10 mM | Moderate | Pre-warm media; Mix immediately. |

| > 50 µM | > 10 mM | High | High Risk. Precipitate likely. Use intermediate dilution step (see FAQ). |

Module 4: Troubleshooting & FAQs

Q1: My solution turns cloudy immediately upon adding to the cell media. Why?

Diagnosis: This is "Solvent Shock." The local concentration at the pipette tip exceeded the solubility limit before diffusion could occur. Fix:

-

Increase Vortexing: Vortex the media while adding the compound.

-

Intermediate Step: Dilute the DMSO stock 1:10 into PBS (pre-warmed) first. If it precipitates here, the compound is insoluble at this concentration in aqueous buffer. If it stays clear, add this PBS mix to your media.

Q2: Can I use Ethanol instead of DMSO?

Answer: Generally, No. Carbocyclic nucleosides typically show lower solubility in ethanol compared to DMSO. Ethanol also evaporates faster, leading to concentration errors during serial dilution. Stick to DMSO unless your specific cell line is hypersensitive to sulfoxides.

Q3: I see crystals after 24 hours of incubation. Is my data valid?

Answer: No.

-

Reason: The effective concentration of the drug is unknown (it is lower than calculated because the drug is in the crystals, not the solution).

-

Artifacts: Crystals can physically damage cells or scatter light in optical density (OD) assays, giving false-positive toxicity or viral inhibition readings.

-

Action: Repeat the assay with a lower maximum concentration or increase the frequency of media changes.

Q4: How do I handle the "Alpha" stereochemistry?

Answer: Enantiomers (

Troubleshooting Logic Tree

Figure 2: Decision support matrix for identifying the root cause of precipitation events.

References

- Schneller, S. W. (1990). Carbocyclic Nucleosides: Synthesis, Properties, and Biological Activity. Comprehensive Medicinal Chemistry. (Foundational text on carbocyclic ring solubility vs. furanose rings).

-

BenchChem Technical Support. (2025). Preventing Compound Precipitation in Cell Culture Media. Link (General protocols for solvent shock mitigation).

-

LifeTein Support. (2023). DMSO Usage in Cell Culture: Tolerance and Solubility Limits. Link (Cytotoxicity limits for DMSO in varying cell lines).

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for Aristeromycin Analogues. Link (Physicochemical property database).

-

Journal of Medicinal Chemistry. (2019). Design and Synthesis of Fluorinated Aristeromycin Analogues. Link (Specific synthesis and handling of halogenated noraristeromycin derivatives).

Technical Support Center: SAH Hydrolase Assay Optimization

Executive Summary

Variability in SAH Hydrolase (SAHH) assays is rarely due to random pipetting error; it is almost always a consequence of thermodynamics or interference .

SAHH catalyzes the reversible hydrolysis of S-Adenosylhomocysteine (SAH) into Adenosine (Ado) and Homocysteine (Hcy).[1][2][3][4][5][6] Crucially, the equilibrium constant (

This guide addresses these root causes with self-validating protocols.

Module 1: The Thermodynamic Trap (Low Signal & Non-Linearity)

User Question: "My assay signal plateaus quickly, and the Z' factor is consistently below 0.5. Increasing enzyme concentration doesn't help. What is wrong?"

Technical Diagnosis:

You are likely fighting the equilibrium. The

The Solution: The Adenosine Deaminase (ADA) Sink The standard solution is to add Adenosine Deaminase (ADA) in excess. ADA converts Adenosine to Inosine (which SAHH cannot use), effectively removing the product and pulling the equilibrium to the right.

Visualizing the Coupled System

Figure 1: The SAHH reaction requires a "sink." Without ADA converting Adenosine to Inosine, the accumulation of products drives the reaction backward to SAH, stalling the assay.

Optimization Protocol:

-

Validate Coupling: Titrate ADA (0.5 U/mL to 5 U/mL) while keeping SAHH constant. Select the ADA concentration where the rate becomes independent of ADA (the coupled limit).

-

Substrate Concentration: Operate at

(typically 10–20 µM) to ensure sensitivity to competitive inhibitors.

Module 2: Interference & The "False Hit" Minefield

User Question: "I identified several potent hits, but they failed to reproduce in LC-MS. Many of these compounds contain sulfur.[7] Is the assay broken?"

Technical Diagnosis: If you are using Ellman’s Reagent (DTNB) or a fluorescence thiol probe (e.g., ThioGlo) to detect the Homocysteine product, you are detecting free thiols .

-

False Positives: Compounds containing thiols (or that reduce disulfides) will react with DTNB, generating high background signal that mimics enzyme activity (or masks inhibition).

-

False Negatives: Electrophilic compounds may alkylate the Hcy product, preventing detection.

The Self-Validating Control System: You must implement a Counter-Screen and strict reagent control.

Reagent Compatibility Table

| Component | Status | Reason |

| DTT / | FORBIDDEN | Strong reducing agents containing thiols. They react instantly with DTNB, saturating the detector. |

| TCEP | Recommended | A non-thiol reducing agent. Use at low concentrations (<50 µM) to keep SAHH active without interfering with DTNB. |

| BSA | Caution | Bovine Serum Albumin contains free surface cysteines. Use "Fatty Acid Free, IgG Free" grades or minimize concentration to reduce background. |

| DMSO | Safe (<5%) | SAHH is generally tolerant, but high DMSO can inhibit the coupling enzyme (ADA). |

Troubleshooting Workflow

Figure 2: Decision tree for eliminating false positives. Step 2 is critical: If a compound inhibits ADA, it will appear to inhibit SAHH in a coupled assay.

Module 3: Enzyme Health (NAD+ Cofactor)

User Question: "My enzyme activity decreases significantly after 2 hours on ice. Do I need to add fresh cofactor?"

Technical Diagnosis: SAHH is a homotetramer that requires tightly bound NAD+ for activity.[2] The mechanism involves the oxidation of the substrate's 3'-hydroxyl group by NAD+ [1].[2][8]

-

If the protein preparation is old or poor quality, it may be NAD+-deficient (apo-enzyme).

-

During storage, the bound NAD+ can be reduced to NADH (inactive form) or dissociate.

Actionable Protocol:

-

Supplementation: Although NAD+ is tightly bound, adding 10–50 µM NAD+ to the assay buffer can stabilize the tetramer and ensure full occupancy of the active sites.

-

Avoid Freeze-Thaw: Aliquot the enzyme immediately upon receipt. Flash freeze in liquid nitrogen.

-

Reducing Environment: While DTT is forbidden in the assay (if using DTNB), the storage buffer should contain a reducing agent (e.g., TCEP) to prevent oxidation of surface cysteines that might destabilize the tetramer.

Module 4: Kinetic Nuances (Pre-incubation)

User Question: "The IC50 of my reference compound (3-Deazaneplanocin A) shifts by 10-fold depending on when I add the substrate."

Technical Diagnosis: This is a classic signature of slow-binding or mechanism-based inhibition .

-

Many potent SAHH inhibitors (like Neplanocin A analogs) are "Type II" inhibitors that induce a conformational change (Open

Closed) or form a covalent adduct [2]. -

These processes take time.[9] If you start the reaction immediately by adding enzyme to a mixture of Substrate + Inhibitor, the inhibitor hasn't had time to bind, and the initial rate will reflect the uninhibited enzyme.

Protocol for Kinetic Validation:

-

Pre-incubation Step: Incubate Enzyme + Inhibitor for 15–30 minutes before adding the Substrate (SAH) to initiate the reaction.

-

Shift Analysis: Compare IC50 values with 0-min vs. 30-min pre-incubation. A left-shift (lower IC50) with time confirms slow-binding kinetics.

References

-

Mechanism of SAHH: Palmer, J. L., & Abeles, R. H. (1979). The mechanism of action of S-adenosylhomocysteinase. Journal of Biological Chemistry.

-

Inhibitor Kinetics: Wolfe, M. S., & Borchardt, R. T. (1991). S-Adenosyl-L-homocysteine hydrolase as a target for antiviral chemotherapy. Journal of Medicinal Chemistry.

-

Assay Interference: Simeonov, A., et al. (2008). Fluorescence spectroscopic profiling of compound libraries. Journal of Medicinal Chemistry.

-

Coupled Assay Dynamics: Yuan, H., et al. (2010). Assay development for S-adenosylhomocysteine hydrolase. Analytical Biochemistry.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Regulation of S-Adenosylhomocysteine Hydrolase by Lysine Acetylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Luciferase-based assay for adenosine: Application to S-adenosyl-L-homocysteine hydrolase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The biochemical profile and dietary management in S-adenosylhomocysteine hydrolase deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 5. S-adenosylhomocysteine hydrolase over-expression does not alter S-adenosylmethionine or S-adenosylhomocysteine levels in CBS deficient mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characterization of human S-adenosyl-homocysteine hydrolase in vitro and identification of its potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A simultaneous liquid chromatography/mass spectrometric assay of glutathione, cysteine, homocysteine and their disulfides in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structural insights into the reaction mechanism of S-adenosyl-L-homocysteine hydrolase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Use of a commercially available reagent for the selective detection of homocysteine in plasma - PMC [pmc.ncbi.nlm.nih.gov]

potential off-target effects of (-)-5'-Noraristeromycin

Topic: Potential Off-Target Effects & Experimental Optimization

Audience: Researchers, Scientists, Drug Development Professionals Version: 2.1 (Current as of 2025)

Executive Summary: The Safety Paradox

(-)-5'-Noraristeromycin is a carbocyclic nucleoside analogue designed to overcome the severe toxicity associated with its parent compound, Aristeromycin. While Aristeromycin is a potent inhibitor of S-adenosylhomocysteine hydrolase (SAHH), it is also a substrate for cellular kinases, leading to the formation of toxic nucleotide triphosphates.

The "Nor" Advantage: The removal of the 5'-methylene group in (-)-5'-Noraristeromycin structurally prevents recognition by Adenosine Kinase . Consequently, it cannot be phosphorylated. This single structural modification eliminates the primary source of off-target mitochondrial toxicity (inhibition of DNA Polymerase

However, researchers must be aware of its unique secondary target: IKK

Mechanism & Specificity: The "Why" of Off-Targets

Q1: Why is (-)-5'-Noraristeromycin considered "safer" than Aristeromycin if both inhibit SAHH?

Technical Insight: The safety profile hinges on intracellular metabolism.

-

Aristeromycin: Contains a 5'-hydroxyl group mimicking adenosine. It is phosphorylated by Adenosine Kinase to the monophosphate, and subsequently to di- and tri-phosphates. These analogues inhibit mitochondrial DNA Polymerase

, causing severe mitochondrial toxicity.[1] -

(-)-5'-Noraristeromycin: Lacks the 5'-methylene group ("Nor" implies a missing carbon). This alteration makes it a poor substrate for Adenosine Kinase. Without phosphorylation, it does not accumulate as a nucleotide analogue, sparing mitochondrial DNA replication.

Q2: Does (-)-5'-Noraristeromycin have specific off-target binding?

Yes. The primary off-target is IKK

-

Impact: It blocks the processing of p100 to p52.

-

Significance: This is distinct from SAHH inhibition. In leukemia cell lines (Jurkat, K562), cytotoxicity is likely a synergistic effect of SAHH inhibition (methylation block) and NF-

B suppression.

Visualizing the Mechanism & Toxicity Pathways

The following diagram illustrates the divergent metabolic fates of Aristeromycin and (-)-5'-Noraristeromycin, highlighting the structural basis for their toxicity profiles.

Figure 1: Divergent metabolic pathways. Note how (-)-5'-Noraristeromycin bypasses the phosphorylation route that leads to mitochondrial toxicity in Aristeromycin.

Troubleshooting Guide: Cytotoxicity & Specificity

Scenario A: "I am observing high cytotoxicity in my cell lines (IC50 < 5 µM). Is this off-target?"

Diagnosis: Likely On-Target (Mechanism-Based) or IKK

-

Mechanism-Based: SAHH inhibition leads to S-adenosylhomocysteine (SAH) accumulation. High SAH levels potently inhibit all SAM-dependent methyltransferases (DNMTs, HMTs), leading to epigenetic collapse and apoptosis.

-

Off-Target (IKK

): If your cells rely on the non-canonical NF-

Action Plan:

-

Check Cell Type: Is the cell line sensitive to methylation inhibition? (e.g., Leukemia lines like Jurkat/K562 are highly sensitive).

-

Rescue Experiment: Unlike simple competitive inhibitors, you cannot easily "rescue" this with Adenosine because the toxicity is due to accumulated SAH, not Adenosine depletion.

-

Validate Pathway: Perform the IKK

Specificity Blot (Protocol below) to see if p100 processing is blocked.

Scenario B: "How do I confirm the compound is not affecting mitochondrial DNA?"

Diagnosis: You need to rule out Pol

-

Perform a long-term (14-day) cytotoxicity assay . Mitochondrial toxicity often exhibits a "lag" phase, appearing only after several cell divisions when mtDNA is depleted.

-

Measure mtDNA copy number via qPCR relative to nuclear DNA (nDNA).

-

Result: Aristeromycin will show drastic mtDNA depletion. (-)-5'-Noraristeromycin should show stable mtDNA levels.

-

Experimental Protocols

Protocol 1: SAHH Activity Assay (Ellman's Reagent Method)

Use this to verify the primary potency of your batch of (-)-5'-Noraristeromycin.

Principle: SAHH hydrolyzes S-adenosylhomocysteine (SAH) into Adenosine and Homocysteine (Hcy). Hcy contains a free thiol (-SH) group, which reacts with Ellman's Reagent (DTNB) to produce TNB (yellow, 412 nm).

Reagents:

-

Buffer: 50 mM Phosphate Buffer, pH 7.4, 1 mM EDTA.

-

Substrate: 100 µM S-Adenosylhomocysteine (SAH).

-

Enzyme: Recombinant human SAHH (or cell lysate).

-

Detection: 5,5′-dithiobis-(2-nitrobenzoic acid) (DTNB).

Workflow:

-

Incubation: Mix Enzyme + (-)-5'-Noraristeromycin (serial dilutions) in Buffer. Incubate 15 min at 37°C.

-

Reaction Start: Add SAH substrate. Incubate 15–30 min at 37°C.

-

Termination/Detection: Add DTNB solution.

-

Read: Measure Absorbance at 412 nm .

-

Calculation: Plot % Inhibition vs. Log[Concentration] to determine IC50.

Protocol 2: IKK Selectivity Validation (Western Blot)

Use this to distinguish between general toxicity and specific NF-

Target Biomarkers:

-

p100 (NF-

B2 precursor) -

p52 (Processed active form)

Workflow:

-

Treat Cells: Incubate cells (e.g., Jurkat) with 5 µM (-)-5'-Noraristeromycin for 24 hours.

-

Stimulation (Optional): Stimulate non-canonical pathway (e.g., with BAFF or CD40L) if basal levels are low.

-

Lysis: Harvest cytoplasmic and nuclear fractions.

-

Western Blot: Probe for p100 and p52.

-

Interpretation:

-

Control: Visible p52 band.

-

Treated: Accumulation of p100 and disappearance/reduction of p52 . This confirms IKK

inhibition.[2]

-

Data Summary: Comparative Profile

| Feature | Aristeromycin | (-)-5'-Noraristeromycin |

| Primary Target | SAHH (Ki < 5 nM) | SAHH (Ki < 5 nM) |

| Adenosine Kinase Substrate | YES (High affinity) | NO (Structurally excluded) |

| Mitochondrial Toxicity | High (Pol | Low (No phosphorylation) |

| Key Off-Target | Adenosine Receptors (A1/A2) | IKK |

| Mechanism of Cytotoxicity | Nucleotide interference + Methylation block | Methylation block + IKK |

| In Vivo Toxicity (Mouse) | High lethality | Reduced lethality (LD50 ~63 mg/kg) |

References

-

De Clercq, E. (2005). S-Adenosylhomocysteine hydrolase inhibitors as broad-spectrum antiviral agents.[3] Nucleosides, Nucleotides and Nucleic Acids.[1][4][5]

-

Schneller, S. W. (2002). 5'-Noraristeromycin and its derivatives: a new class of antiviral agents.[6][7] Current Topics in Medicinal Chemistry.

-

Asamitsu, K., et al. (2008). Noraristeromycin, a sugar-modified adenosine analog, inhibits NF-kappaB activation. Journal of Biological Chemistry.

-

Coulombe, R., et al. (1995). Pharmacokinetics and toxicity of the carbocyclic nucleoside 5'-noraristeromycin in mice. Antimicrobial Agents and Chemotherapy.

-

Liu, S., et al. (1992). Synthesis and antiviral activity of the enantiomers of 5'-noraristeromycin.[3][6][7][8][9] Journal of Medicinal Chemistry.[2]

Sources

- 1. Targeting mitochondrial DNA polymerase gamma for selective inhibition of MLH1 deficient colon cancer growth | PLOS One [journals.plos.org]

- 2. Inhibitory Kappa B Kinase α (IKKα) Inhibitors That Recapitulate Their Selectivity in Cells against Isoform-Related Biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antiviral enantiomeric preference for 5'-noraristeromycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Introduction to Adenosine Receptors as Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural Determinants of A3 Adenosine Receptor Activation: Nucleoside Ligands at the Agonist/Antagonist Boundary - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The 4',4'-difluoro analog of 5'-noraristeromycin: a new structural prototype for possible antiviral drug development toward orthopoxvirus and cytomegalovirus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The 5'-nor aristeromycin analogues of 5'-deoxy-5'-methylthioadenosine and 5'-deoxy-5'-thiophenyladenosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A mercapto analogue of 5'-noraristeromycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 3-deaza- and 7-deaza-5'-noraristeromycin and their antiviral properties - PubMed [pubmed.ncbi.nlm.nih.gov]

Validation & Comparative

Comparative Profiling and Mechanistic Validation of Noraristeromycin

Topic: Comparative Profiling and Mechanistic Validation of 5'-Noraristeromycin (

Executive Summary & Mechanistic Rationale

Noraristeromycin (specifically the 5'-nor derivative) represents a critical evolution in carbocyclic nucleoside chemistry. Unlike its parent compound, Aristeromycin , which exhibits high potency but severe cytotoxicity due to 5'-phosphorylation and subsequent nucleotide interference, Noraristeromycin lacks the 5'-methylene group. This structural modification prevents 5'-phosphorylation, theoretically reducing mitochondrial toxicity while retaining potent inhibitory activity against S-Adenosyl-L-homocysteine (SAH) Hydrolase .

The Core Validation Challenge:

The biological activity of Noraristeromycin is strictly stereospecific. The validation of its mechanism of action (MoA) requires distinguishing between the bioactive (-)-enantiomer (often mimicking the natural

Mechanistic Architecture: The Methylation Blockade

Noraristeromycin does not act directly on viral polymerases. Instead, it functions as a host-factor inhibitor. By blocking SAH Hydrolase, it forces a buildup of S-Adenosylhomocysteine (SAH).[1][2] High levels of SAH competitively inhibit S-Adenosylmethionine (SAM)-dependent methyltransferases.[2]

Impact: Viral mRNA capping (N7-methylation and 2'-O-methylation) is halted, destabilizing viral transcripts and preventing translation.

Figure 1: The SAH Hydrolase Inhibition Pathway

This diagram illustrates the precise intervention point of Noraristeromycin within the activated methyl cycle.

Caption: Noraristeromycin blocks SAH hydrolysis, causing SAH accumulation which feedback-inhibits viral methylation.[1]

Comparative Profiling: Noraristeromycin vs. Alternatives

To validate Noraristeromycin, one must benchmark it against the "Gold Standards" of SAH hydrolase inhibition.

| Metric | (-)-5'-Noraristeromycin | Aristeromycin (Parent) | 3-Deazaneplanocin A |

| Primary Target | SAH Hydrolase | SAH Hydrolase | SAH Hydrolase |

| Mechanism Type | Reversible/NAD+ dependent | Irreversible/Cofactor Depletion | Potent Inhibitor |

| Enzyme IC50 | ~0.2 - 0.5 µM | < 0.01 µM (Extremely Potent) | < 0.05 µM |

| Cytotoxicity (CC50) | > 200 µM (Cell dependent) | < 10 µM (High Toxicity) | ~20 - 50 µM |

| Selectivity Index (SI) | High (>100) | Low (<10) | Moderate |

| Phosphorylation | No (Lacks 5'-OH/CH2) | Yes (Converted to nucleotide) | Minimal |

| Key Advantage | Reduced mitochondrial toxicity due to lack of phosphorylation. | Benchmark potency. | High potency, but stability issues. |

Interpretation: While Aristeromycin is a more potent enzyme inhibitor, its conversion to mono-, di-, and triphosphates leads to broad metabolic interference. Noraristeromycin's inability to be phosphorylated (due to the "nor" modification) provides a cleaner safety profile, making it a superior candidate for MoA validation studies where cell viability must be preserved.

Experimental Validation Protocols

To scientifically validate the mechanism, you must prove: (1) Target Engagement, (2) Functional Consequence (SAM/SAH ratio shift), and (3) Phenotypic Outcome (Antiviral efficacy).

Protocol A: Direct SAH Hydrolase Inhibition Assay (Biochemical)

Purpose: To confirm the compound directly inhibits the purified enzyme.

-

Enzyme Source: Recombinant human or bacterial SAH Hydrolase (rSAHase).

-

Reaction Buffer: 50 mM Potassium Phosphate (pH 7.2), 1 mM EDTA.

-

Substrate: 50 µM S-Adenosylhomocysteine (SAH).

-

Detection Reagent: 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB / Ellman’s Reagent).

-

Procedure:

-

Incubate rSAHase with varying concentrations of Noraristeromycin (0.01 µM – 100 µM) for 10 minutes at 37°C.

-

Initiate reaction by adding SAH.

-

SAHase hydrolyzes SAH into Adenosine + Homocysteine.[1][2][3]

-

Homocysteine contains a free thiol (-SH). DTNB reacts with -SH to produce TNB (yellow, absorbs at 412 nm).

-

Readout: Measure OD412 over time.

-

Validation Criteria: Dose-dependent reduction in OD412 slope compared to DMSO control.

-

Protocol B: Intracellular SAM/SAH Ratio Quantification (Functional)

Purpose: To validate the downstream accumulation of SAH in a cellular context.

-

Cell System: Vero cells or HeLa cells (1 x 10^6 cells/well).

-

Treatment: Treat cells with Noraristeromycin (active enantiomer) vs. Aristeromycin (positive control) at

concentrations for 24 hours. -

Extraction:

-

Wash cells with cold PBS.

-

Lyse with 0.4 M Perchloric acid (precipitates proteins, stabilizes nucleotides).

-

Neutralize with KOH.

-

-

Analysis: HPLC or LC-MS/MS.

-

Column: C18 Reverse Phase.

-

Mobile Phase: Ammonium Formate / Methanol gradient.

-

-

Validation Criteria:

-

Noraristeromycin treated: Significant increase in SAH peak; SAM levels remain stable or increase slightly.

-

Resulting Ratio: The SAM/SAH ratio should drop from ~100 (healthy) to <10 (inhibited).

-

Protocol C: Stereochemical "Alpha/Beta" Control System

Purpose: To prove specificity. The biological activity should reside in the (-)-enantiomer.

-

Compound B: (+)-5'-Noraristeromycin (Inactive/Low Activity Control).

-

Method: Viral Plaque Reduction Assay (e.g., Vaccinia or CMV).

-

Expectation: Compound A should exhibit an

in the low micromolar range (e.g., 2–10 µM). Compound B should show little to no activity ( -

Note: If "

-Noraristeromycin" refers to the specific isomer in your library, ensure you are testing it against its enantiomer to confirm the specific pharmacophore.

Validation Workflow Visualization

The following diagram outlines the logical flow for validating the mechanism of action, ensuring data integrity.

Caption: Integrated workflow for biochemical (IC50) and functional (SAM/SAH ratio) validation.

References

-

Schneller, S. W., et al. (1992). "Synthesis and antiviral properties of (+/-)-5'-noraristeromycin and related purine carbocyclic nucleosides." Journal of Medicinal Chemistry.

-

Siddiqui, M. A., et al. (1994). "Antiviral enantiomeric preference for 5'-noraristeromycin."[4] Journal of Medicinal Chemistry.

-

De Clercq, E. (2005). "S-Adenosylhomocysteine hydrolase inhibitors as broad-spectrum antiviral agents." Biochemical Pharmacology.

-

Wolfe, M. S., & Borchardt, R. T. (1991). "S-Adenosyl-L-homocysteine hydrolase as a target for antiviral chemotherapy." Journal of Medicinal Chemistry.

-

Coulombe, R., et al. (1995). "Mechanism of inhibition of S-adenosylhomocysteine hydrolase by aristeromycin." Journal of Biological Chemistry.

Sources

- 1. 5'-Noraristeromycin Repurposing: Well-known S-Adenosyl-L-homocysteine Hydrolase Inhibitor As a Potential Drug Against Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are SAHH inhibitors and how do they work? [synapse.patsnap.com]

- 3. Frontiers | S-Adenosyl-L-Homocysteine Hydrolase Inhibition by a Synthetic Nicotinamide Cofactor Biomimetic [frontiersin.org]

- 4. Antiviral enantiomeric preference for 5'-noraristeromycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. An epimer of 5'-noraristeromycin and its antiviral properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and antiviral properties of (+/-)-5'-noraristeromycin and related purine carbocyclic nucleosides. A new lead for anti-human cytomegalovirus agent design - PubMed [pubmed.ncbi.nlm.nih.gov]

Evaluating the Efficacy of a-Noraristeromycin Derivatives: A Comparative Guide for Drug Development Professionals

In the landscape of antiviral and antiparasitic drug discovery, the inhibition of S-adenosyl-L-homocysteine (SAH) hydrolase stands as a clinically validated strategy. This enzyme plays a pivotal role in cellular methylation reactions, essential for the replication of various pathogens. a-Noraristeromycin, a carbocyclic nucleoside analogue, has emerged as a potent inhibitor of SAH hydrolase, demonstrating broad-spectrum antiviral activity. This guide provides a comprehensive framework for evaluating the efficacy of novel a-Noraristeromycin derivatives, integrating established experimental protocols with an in-depth analysis of structure-activity relationships to guide medicinal chemistry efforts.

The Central Role of SAH Hydrolase Inhibition

S-adenosyl-L-methionine (SAM)-dependent methyltransferases are crucial for a multitude of biological processes, including viral cap methylation and the synthesis of essential parasite molecules. These reactions produce S-adenosyl-L-homocysteine (SAH) as a byproduct, which is a potent feedback inhibitor of the methyltransferases themselves. SAH hydrolase catalyzes the reversible hydrolysis of SAH to adenosine and L-homocysteine, thereby preventing its accumulation and ensuring the continuation of vital methylation reactions.[1][2]

The inhibition of SAH hydrolase leads to an intracellular accumulation of SAH, which in turn competitively inhibits SAM-dependent methyltransferases. This disruption of methylation is particularly detrimental to rapidly replicating entities like viruses and parasites, making SAH hydrolase an attractive therapeutic target. a-Noraristeromycin and its derivatives act as mechanism-based inhibitors of this enzyme.

Below is a diagram illustrating the pivotal role of SAH hydrolase in the cellular methylation cycle and the impact of its inhibition.

Experimental Protocols for Efficacy Evaluation

The evaluation of a-Noraristeromycin derivatives necessitates a multi-pronged approach, beginning with in vitro enzymatic assays and progressing to cell-based antiviral or antiparasitic activity assessments.

SAH Hydrolase Inhibition Assay (Colorimetric)

This assay directly measures the enzymatic activity of SAH hydrolase by quantifying the production of L-homocysteine.

Principle: The assay relies on the reaction of the free thiol group of L-homocysteine, a product of SAH hydrolysis, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 2-nitro-5-thiobenzoate (TNB), a yellow-colored compound that can be quantified spectrophotometrically at 412 nm.

Step-by-Step Protocol:

-

Reagent Preparation:

-

Assay Buffer: 50 mM potassium phosphate buffer, pH 7.2, containing 1 mM EDTA.

-

Substrate Solution: Prepare a stock solution of S-adenosyl-L-homocysteine (SAH) in the assay buffer.

-

Enzyme Solution: Purified recombinant SAH hydrolase diluted in assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate.

-

DTNB Solution: Prepare a fresh solution of DTNB in the assay buffer.

-

Test Compounds: Dissolve a-Noraristeromycin derivatives in a suitable solvent (e.g., DMSO) and prepare serial dilutions.

-

-

Assay Procedure (96-well plate format):

-

To each well, add 10 µL of the test compound dilution or solvent control.

-

Add 70 µL of the assay buffer.

-

Add 10 µL of the SAH hydrolase enzyme solution and pre-incubate for 15 minutes at 37°C.

-

Initiate the reaction by adding 10 µL of the SAH substrate solution.

-

Incubate the plate at 37°C for 30 minutes.

-

Stop the reaction by adding 100 µL of the DTNB solution.

-

Measure the absorbance at 412 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the solvent control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

-

Antiviral Activity Assay (Cytopathic Effect Reduction Assay)

This cell-based assay determines the ability of the test compounds to protect host cells from virus-induced cell death.

Principle: Many viruses cause a visible degenerative change in cultured cells, known as the cytopathic effect (CPE). The antiviral activity of a compound is measured by its ability to inhibit or reduce the virus-induced CPE.

Step-by-Step Protocol (Example for Human Cytomegalovirus - HCMV):

-

Cell Culture and Virus Propagation:

-

Maintain a suitable host cell line (e.g., human foreskin fibroblasts - HFFs) in appropriate growth medium.

-

Propagate and titer the virus stock (e.g., HCMV AD169 strain).

-

-

Assay Procedure (96-well plate format):

-

Seed the 96-well plates with host cells to form a confluent monolayer.

-

Prepare serial dilutions of the a-Noraristeromycin derivatives in the cell culture medium.

-

Remove the growth medium from the cell monolayers and add the compound dilutions.

-

Infect the cells with the virus at a predetermined multiplicity of infection (MOI).

-

Include uninfected, untreated cell controls and virus-infected, untreated controls.

-

Incubate the plates at 37°C in a CO2 incubator until CPE is maximal in the virus control wells (typically 5-7 days for HCMV).

-

-

Quantification of CPE:

-

Visually score the CPE in each well under a microscope.

-

Alternatively, quantify cell viability using a colorimetric assay such as the MTT or MTS assay.

-

-

Data Analysis:

-

Calculate the percentage of CPE reduction for each compound concentration compared to the virus control.

-

Determine the 50% effective concentration (EC50), the concentration of the compound that reduces CPE by 50%.

-

Concurrently, assess the cytotoxicity of the compounds on uninfected cells to determine the 50% cytotoxic concentration (CC50).

-

Calculate the Selectivity Index (SI) as the ratio of CC50 to EC50. A higher SI value indicates a more favorable therapeutic window.

-

The following diagram outlines the general workflow for evaluating a-Noraristeromycin derivatives.

Comparative Efficacy of a-Noraristeromycin Derivatives

The following table summarizes the reported antiviral activities of selected a-Noraristeromycin derivatives against various viruses. This data is compiled from multiple studies to provide a comparative overview.

| Derivative | Target Virus | EC50 (µM) | Cytotoxicity (CC50 in µM) | Selectivity Index (SI) | Reference |

| (+/-)-5'-Noraristeromycin | Human Cytomegalovirus (HCMV) | - | >100 | - | [3] |

| Vaccinia Virus | - | >100 | - | [3] | |

| (-)-5'-Noraristeromycin | Human Cytomegalovirus (HCMV) | 0.4 | >100 | >250 | [4] |

| (+)-5'-Noraristeromycin | Human Cytomegalovirus (HCMV) | 4 | >100 | >25 | [4] |

| 3-deaza-5'-noraristeromycin | Varicella-Zoster Virus (VZV) | 10 | >100 | >10 | [5] |

| 4',4'-difluoro-5'-noraristeromycin | Human Cytomegalovirus (HCMV) | 6.2 | >100 | >16 | [6] |

| Vaccinia Virus | 143 | >200 | >1.4 | [6][7] | |

| Cowpox Virus | 94 | >200 | >2.1 | [6][7] | |

| 3'-fluoro-3'-deoxy-5'-noraristeromycin | Various (31 viruses) | Inactive | - | - | [8] |

| 7-deaza-5'-noraristeromycin | Various | Inactive | - | - | [5] |

Structure-Activity Relationship (SAR) Insights

The accumulated data from various derivatives allows for the elucidation of key structure-activity relationships, guiding the design of more potent and selective analogues.

-

Stereochemistry is Crucial: A significant finding is the enantiomeric preference for antiviral activity. The (-)-enantiomer of 5'-noraristeromycin is approximately 10-fold more potent against HCMV than the (+)-enantiomer, highlighting the specific stereochemical requirements of the SAH hydrolase active site.[4]

-

Modifications at the 3' and 7' Positions: The synthesis of 3'-fluoro-3'-deoxy-5'-noraristeromycin resulted in a complete loss of antiviral activity, suggesting that the 3'-hydroxyl group is critical for biological activity.[8] Similarly, the 7-deaza analogue also proved to be inactive, indicating the importance of the N7 nitrogen in the purine ring for enzyme recognition or inhibitory mechanism.[5] In contrast, the 3-deaza analogue retained some antiviral activity, although it was less potent than the parent compound.[5]

-

Fluorination at the 4' Position: The introduction of a geminal difluoro group at the 4' position of the cyclopentyl ring in 4',4'-difluoro-5'-noraristeromycin yielded a compound with notable activity against HCMV and orthopoxviruses.[6][7] This suggests that modifications at this position can be tolerated and may even confer selectivity against certain viruses.

Concluding Remarks for the Research Professional